

An In-depth Technical Guide to Apoptosis Induction via Bcl-2 Inhibition

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Compound of Interest		
Compound Name:	Bcl-2-IN-10	
Cat. No.:	B15139546	Get Quote

A Note on the Topic "Bcl-2-IN-10": Publicly available scientific literature and databases do not contain specific information on a molecule designated "Bcl-2-IN-10." The following guide provides a comprehensive overview of the well-established principles of apoptosis induction through the inhibition of the B-cell lymphoma 2 (Bcl-2) protein family. This information is highly relevant for researchers, scientists, and drug development professionals working on novel therapeutics targeting this pathway. The mechanisms, data, and protocols described are based on well-characterized Bcl-2 inhibitors and serve as a foundational guide for understanding any new chemical entity designed to target Bcl-2.

The Role of the Bcl-2 Family in Apoptosis Regulation

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptosis pathway, also known as the mitochondrial pathway of cell death.[1][2] This family consists of both anti-apoptotic and pro-apoptotic members that maintain a delicate balance between cell survival and death.[1] The fate of a cell is largely determined by the interactions and relative levels of these opposing factions at the outer mitochondrial membrane.[2]

Anti-apoptotic Proteins:

Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and A1







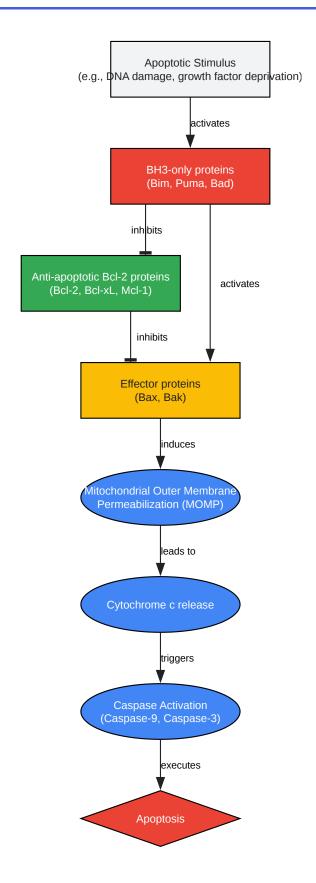
• Function: Promote cell survival by sequestering pro-apoptotic proteins, thereby preventing them from permeabilizing the mitochondrial outer membrane.[2][3]

Pro-apoptotic Proteins:

- Effectors: Bax and Bak. When activated, these proteins oligomerize to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and other proapoptotic factors.[3][4]
- BH3-only proteins (Activators/Sensitizers): Bim, Bid, Puma, Bad, Noxa, etc. These proteins act as sensors of cellular stress. They can either directly activate Bax and Bak or inhibit the anti-apoptotic Bcl-2 proteins.[3][4]

Under normal physiological conditions, anti-apoptotic Bcl-2 proteins bind to and inhibit the effector proteins Bax and Bak. Upon receiving an apoptotic stimulus, BH3-only proteins are activated. They then bind to the anti-apoptotic Bcl-2 proteins, displacing Bax and Bak. The freed Bax and Bak can then oligomerize, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[4][5]





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Figure 1: Simplified intrinsic apoptosis pathway regulated by the Bcl-2 family.

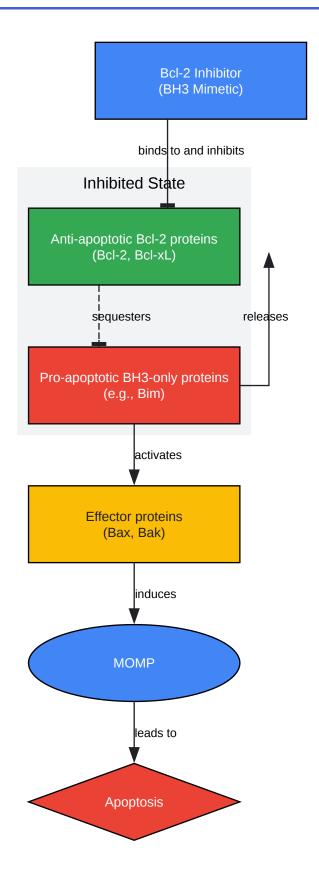


Mechanism of Action of Bcl-2 Inhibitors

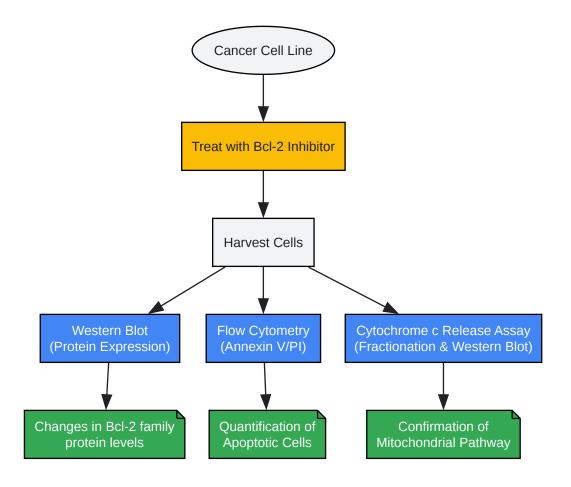
Bcl-2 inhibitors are a class of drugs known as "BH3 mimetics."[6] They are designed to mimic the action of the BH3-only proteins.[7] These small molecules bind with high affinity to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 proteins.[8] This binding competitively displaces pro-apoptotic proteins like Bim, which are normally sequestered by the anti-apoptotic proteins.[3] The released pro-apoptotic proteins are then free to activate Bax and Bak, leading to MOMP and apoptosis.[5][9]

By targeting anti-apoptotic Bcl-2 family proteins, these inhibitors can restore the cell's natural apoptotic machinery.[1] This is particularly effective in cancers that overexpress anti-apoptotic proteins to evade cell death, a common mechanism of tumorigenesis and chemoresistance.[1] [9]









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